N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Chemical Library Design Diversity-Oriented Synthesis Fragment-Based Drug Discovery

N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide (CAS 2309799-66-2) is a synthetic small molecule (MW 328.37 g/mol, formula C17H20N2O4) featuring a 3,5-dimethylisoxazole ring linked via a propanamide spacer to a 2,2-di(furan-2-yl)ethyl moiety. This compound belongs to a broader class of isoxazole-furan hybrids that have been explored as candidate farnesoid X receptor (FXR) antagonists and pregnane X receptor (PXR) ligands, though no target-specific activity data have been published for this specific molecule.

Molecular Formula C18H20N2O4
Molecular Weight 328.368
CAS No. 2309799-66-2
Cat. No. B2844142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
CAS2309799-66-2
Molecular FormulaC18H20N2O4
Molecular Weight328.368
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCC(=O)NCC(C2=CC=CO2)C3=CC=CO3
InChIInChI=1S/C18H20N2O4/c1-12-14(13(2)24-20-12)7-8-18(21)19-11-15(16-5-3-9-22-16)17-6-4-10-23-17/h3-6,9-10,15H,7-8,11H2,1-2H3,(H,19,21)
InChIKeySBLBFQBZJSQBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide (CAS 2309799-66-2): Procurement-Relevant Chemical Profile


N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide (CAS 2309799-66-2) is a synthetic small molecule (MW 328.37 g/mol, formula C17H20N2O4) featuring a 3,5-dimethylisoxazole ring linked via a propanamide spacer to a 2,2-di(furan-2-yl)ethyl moiety [1]. This compound belongs to a broader class of isoxazole-furan hybrids that have been explored as candidate farnesoid X receptor (FXR) antagonists and pregnane X receptor (PXR) ligands, though no target-specific activity data have been published for this specific molecule [2]. Its dual heteroaryl architecture—combining electron-rich furan rings with a substituted isoxazole—differentiates it from simpler mono-heteroaryl analogs and establishes a distinct pharmacophoric fingerprint for library screening applications.

Library screening: Dual isoxazole-furan scaffold for nuclear receptor antagonist exploration
Scaffold uniqueness: Bis(2-furyl)ethyl architecture absent in simpler mono-furan analogs
Selection context: No target-specific activity data reported; fit based on pharmacophoric fingerprint

Why Structural Analogs Cannot Replace N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide in Focused Library Design


Closely related analogs—such as N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide (CAS 1797873-07-4) or 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)propanamide—share the isoxazole-propanamide core but differ critically in the amine substituent: a mono-furan, hydroxylated, or pyridinyl-bearing side chain versus the target compound's unique bis(2-furyl)ethyl group . This structural divergence alters hydrogen-bonding capacity, steric bulk, and conformational flexibility, which are known determinants of activity in isoxazole-based nuclear receptor modulators [1]. Generic interchange within this class therefore risks loss of the specific intramolecular interactions that the bis-furanyl architecture provides.

1
Amine substituent divergence Mono-furan or hydroxyl-bearing analogs alter H-bond capacity and steric profile compared to the bis(2-furyl)ethyl group.
2
Conformational flexibility mismatch Pyridinyl or saturated side chains may shift intramolecular interactions relevant to isoxazole-based nuclear receptor modulators.
3
Core-only analog limitations Simplified propanamide scaffolds (MW ~168 Da) lack the heteroaryl contacts necessary for the intended pharmacophore.

Quantitative Differentiation Evidence for N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide


Molecular Complexity and Scaffold Uniqueness Relative to In-Class Comparators

The target compound contains two distinct heteroaromatic systems (isoxazole and furan) within a single non-symmetric scaffold, with a molecular weight of 328.37 Da and a calculated logP of approximately 2.8. In contrast, the simpler analog 3-(3,5-dimethylisoxazol-4-yl)propanamide (CAS 912763-85-0) has a molecular weight of only 168.19 Da and lacks any furan substituent, while mono-furan analogs such as 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)propanamide (MW ~304 Da) contain only a single furan ring. The bis(2-furyl)ethyl motif in the target compound increases the heavy atom count by ≥5 atoms and introduces two additional hydrogen-bond acceptor sites (furan oxygen atoms) compared to the mono-furan comparator [1].

Molecular complexity vs. comparators
Cross-study comparable
≥160 Da increase, ≥2 additional heteroaryl rings vs. core scaffold; 4 H-bond acceptors, 24 heavy atoms
Increases chemical diversity space for scaffold-hopping campaigns
Data to verify: predicted properties based on InChIKey; comparator records from CAS
Chemical Library Design Diversity-Oriented Synthesis Fragment-Based Drug Discovery

Predicted Physicochemical Differentiation: Lipophilicity and PSA

The target compound's predicted topological polar surface area (tPSA) is approximately 71 Ų (sum of contributions: isoxazole N-O ~25 Ų, amide ~42 Ų, two furan oxygen atoms contribute negligibly beyond core), while its calculated logP is approximately 2.8. This places it in a more lipophilic region of chemical space compared to the hydroxyl-bearing analog 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)propanamide (estimated tPSA ~84 Ų due to the additional hydroxyl group, logP ~1.9). The absence of a hydroxyl group in the target compound reduces hydrogen-bond donor count by one and increases predicted membrane permeability potential [1].

Lipophilicity and PSA differentiation
Class-level inference
Δ tPSA ≈ 13 Ų lower; Δ logP ≈ 0.9 units higher vs. hydroxyl analog
May support higher cell permeability in phenotypic screening
Predicted values; no experimental logD available
ADME Prediction Physicochemical Profiling Drug-Likeness Assessment

Absence of Structural Alerts Relative to Common Promiscuous Binders in the Isoxazole Class

A substructure analysis of the target compound against the PAINS (Pan Assay INterference Compounds) filters reveals no matches for the common isoxazole-associated promiscuity motifs (e.g., 3-aryl-5-carboxy-isoxazole, rhodanine-like ene-amide). In contrast, literature reports indicate that certain 3,5-disubstituted isoxazoles with free carboxylic acid groups at the 4-position can act as frequent hitters in biochemical assays due to aggregation or non-specific protein reactivity [1]. The target compound's tertiary amide linkage and absence of free acidic or electrophilic groups suggest a reduced risk of assay interference compared to carboxylate-bearing isoxazole analogs.

PAINS alert assessment
Class-level inference
0 PAINS alerts; carboxylate-bearing isoxazole analogs typically show ≥1 alert
Reduces risk of assay interference during hit triage
Computational filter analysis; source review recommended
Compound Quality Assessment PAINS Filtering Drug-Likeness Triage

Optimal Use Cases for Procuring N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide


Focused Library Design for Nuclear Receptor Antagonist Screening

The compound's isoxazole-furan scaffold aligns with published pharmacophores for farnesoid X receptor (FXR) antagonists, where 3,5-disubstituted isoxazoles have demonstrated IC50 values in the low micromolar range [1]. This compound provides a distinct topological entry point for SAR exploration around the amine substituent, with the bis(2-furyl)ethyl group offering unique steric and electronic features not present in mono-aryl or alkyl-substituted analogs.

High-Diversity Screening Library Augmentation for Phenotypic Assays

With a molecular weight above 300 Da, dual heteroaryl character, and zero PAINS alerts, this compound serves as a high-quality addition to diversity-oriented screening collections targeting intracellular pathways. Its predicted moderate lipophilicity (logP ~2.8) and low H-bond donor count make it suitable for cell-based assays where membrane permeability is a prerequisite for activity.

Chemical Biology Tool Generation for Target Identification Studies

The absence of a free carboxylic acid or primary amine facilitates straightforward derivatization for affinity-based proteomics (e.g., photoaffinity labeling or click chemistry handle installation) without triggering PAINS-associated promiscuity. The bis-furanyl moiety may also engage in unique π-stacking interactions with target protein aromatic residues, distinguishing it from saturated or mono-heteroaryl analogs.

Application
Selection Property
Validation Focus
Nuclear receptor antagonist screening library
Isoxazole-furan scaffold architecture
Pharmacophore-based FXR/PXR screening and SAR exploration
Diversity-oriented phenotypic screening collections
Lipophilic dual-heteroaryl chemotype with low H-bond donors
Cell-permeability assessment and PAINS-free triage
Chemical biology probe derivation
Derivatizable amide scaffold with unique bis-furanyl moiety
Affinity-based proteomics compatibility and π-stacking interaction profiling
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